Ezetimibe hydroxy glucuronide
Description
Contextualization within Lipid-Lowering Therapies
Ezetimibe (B1671841), the parent compound of ezetimibe hydroxy glucuronide, is a significant agent in the management of hypercholesterolemia. It represents a class of drugs known as cholesterol absorption inhibitors. oup.com Unlike statins, which work by inhibiting cholesterol synthesis in the liver, ezetimibe's primary mechanism is to block the absorption of dietary and biliary cholesterol from the small intestine. oup.comahajournals.org
Discovery and Early Research Significance
The discovery of ezetimibe originated from research programs in the early 1990s aimed at identifying cholesterol-lowering compounds. drugbank.comnih.govresearchgate.net Initial investigations into a predecessor compound, SCH 48461, led to the identification of active biliary metabolites, which guided the development of ezetimibe (SCH 58235). oup.com Early studies involving radiolabelled ezetimibe in rats revealed that the drug localized within the enterocytes of the intestinal villi, prompting further investigation into its effect on intestinal cholesterol absorption. drugbank.comnih.gov
The significance of its metabolism was quickly recognized. Research showed that after oral administration, ezetimibe is rapidly absorbed and extensively metabolized, primarily in the small intestine and liver, into a phenolic glucuronide conjugate. oup.comnih.gov Further detailed analysis of its metabolic pathway led to the identification of other, less abundant metabolites. Among these was this compound (SCH 488128), which was identified as a trace metabolite in plasma samples from both dogs and humans. medchemexpress.com The enzyme responsible for the formation of this specific metabolite was identified as UGT2B7.
Role as an Active Metabolite of Ezetimibe
Ezetimibe undergoes extensive metabolism after administration, with over 80% being converted to various metabolites. nih.govresearchgate.net The primary metabolic process is glucuronidation, which occurs at two main sites on the ezetimibe molecule: the phenolic hydroxyl group and the benzylic hydroxyl group. nih.gov
The major metabolite, formed by conjugation at the phenolic site, is ezetimibe phenoxy β-D-glucuronide (also known as SCH 60663 or EZE-Ph). nih.gov This phenolic glucuronide is the main circulating metabolite, accounting for 80-90% of the total drug in plasma, and is pharmacologically active, possessing potency at least equal to or greater than the parent drug in inhibiting cholesterol absorption. oup.comdrugbank.comresearchgate.netgeneesmiddeleninformatiebank.nl
Table 1: Key Pharmacokinetic Parameters of Ezetimibe and its Major Metabolite
| Parameter | Ezetimibe | Ezetimibe-glucuronide (B19564) (Major Metabolite) |
|---|---|---|
| Time to Peak Plasma Concentration (Tmax) | 4-12 hours | 1-2 hours |
| Plasma Protein Binding | >99.5% | 88-92% |
| Metabolism | Primarily glucuronidation | - |
| Half-life (t½) | ~22 hours (for both) | ~22 hours (for both) |
| Excretion | ~78% in feces, ~11% in urine (as total ezetimibe) | ~78% in feces, ~11% in urine (as total ezetimibe) |
Data sourced from multiple studies. drugbank.comwikipedia.orgnih.govgeneesmiddeleninformatiebank.nl
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(1S)-1-(4-fluorophenyl)-3-[(2S,3R)-1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-4-oxoazetidin-3-yl]propoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29F2NO9/c31-17-5-1-15(2-6-17)22(41-30-26(37)24(35)25(36)27(42-30)29(39)40)14-13-21-23(16-3-11-20(34)12-4-16)33(28(21)38)19-9-7-18(32)8-10-19/h1-12,21-27,30,34-37H,13-14H2,(H,39,40)/t21-,22+,23-,24+,25+,26-,27+,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXLJVWGRVISEQ-ADEYADIWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)OC5C(C(C(C(O5)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)F)CC[C@@H](C4=CC=C(C=C4)F)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29F2NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00678703 | |
| Record name | (1S)-1-(4-Fluorophenyl)-3-[(2S,3R)-1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-4-oxoazetidin-3-yl]propyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
585.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
536709-33-8 | |
| Record name | (1S)-1-(4-Fluorophenyl)-3-((2S,3R)-1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-4-oxo-3-azetidinyl)propyl beta-D-glucopyranosiduronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0536709338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1S)-1-(4-Fluorophenyl)-3-[(2S,3R)-1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-4-oxoazetidin-3-yl]propyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S)-1-(4-FLUOROPHENYL)-3-((2S,3R)-1-(4-FLUOROPHENYL)-2-(4-HYDROXYPHENYL)-4-OXO-3-AZETIDINYL)PROPYL .BETA.-D-GLUCOPYRANOSIDURONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E575Y24YTQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Metabolism and Biotransformation of Ezetimibe to Ezetimibe Hydroxy Glucuronide
Primary Metabolic Pathway: Glucuronidation
The biotransformation of ezetimibe (B1671841) is dominated by glucuronidation, a process that attaches a glucuronic acid moiety to the drug. This reaction occurs primarily at the phenolic 4-hydroxyphenyl group of the ezetimibe molecule. nih.govresearchgate.net The conversion happens extensively in the small intestine and the liver during the first pass of the drug. nih.govdrugbank.commdpi.com
Following oral administration, ezetimibe is quickly absorbed and metabolized, with ezetimibe hydroxy glucuronide becoming the major drug-related compound found in plasma, constituting approximately 80% to 90% of the total circulating drug. nih.govfda.gov The parent drug, ezetimibe, only accounts for about 10% to 20%. fda.gov This extensive glucuronidation results in a metabolite that is even more potent in inhibiting cholesterol absorption than the parent compound. oup.commdpi.com
The resulting this compound undergoes enterohepatic recycling, a process where it is excreted in the bile back into the intestinal lumen, where it can be reabsorbed. oup.comnih.gov This recycling contributes to the long half-life of approximately 22 hours for both ezetimibe and its glucuronide metabolite. nih.govfda.gov
Enzymatic Basis of Formation
The conjugation of ezetimibe with glucuronic acid is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.govontosight.ai These enzymes facilitate the transfer of glucuronic acid from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to ezetimibe. nih.gov
Key UGT Enzymes Involved in Glucuronidation
In vitro studies using human liver and intestinal microsomes, as well as recombinant human UGT isoforms, have identified several key enzymes responsible for the glucuronidation of ezetimibe. nih.govdrugbank.com
UGT1A1 is a primary enzyme involved in the formation of this compound in both the liver and the intestine. pharmgkb.orgdrugbank.commdpi.com Its significant role is highlighted by studies on genetic polymorphisms of UGT1A1, which can influence the pharmacokinetics of ezetimibe. nih.gov For instance, the UGT1A1*28 allele has been shown to potentially affect ezetimibe's metabolism. nih.gov
Alongside UGT1A1, UGT1A3 is another major UGT isoform that actively catalyzes the glucuronidation of ezetimibe. pharmgkb.orgdrugbank.comfrontiersin.org Its involvement is crucial for the extensive first-pass metabolism that ezetimibe undergoes in the intestinal wall and liver. nih.govfrontiersin.org
UGT2B15 also contributes to the formation of this compound, although to a lesser extent compared to UGT1A1 and UGT1A3. pharmgkb.orgnih.govfrontiersin.org Its catalytic activity has been confirmed in studies with recombinant human UGTs. nih.gov
While the main metabolic pathway leads to the phenolic glucuronide, a minor metabolite has been identified. UGT2B7 is exclusively responsible for forming a benzylic glucuronide of ezetimibe (SCH 488128), which is considered a trace metabolite found in human plasma. pharmgkb.orgnih.gov
Research Findings on Ezetimibe Glucuronidation
| UGT Enzyme | Role in Ezetimibe Metabolism | Location of Activity | Metabolite Formed | Supporting Evidence (Citation) |
|---|---|---|---|---|
| UGT1A1 | Major enzyme in the glucuronidation of ezetimibe. | Liver and Intestine | This compound (phenolic glucuronide) | pharmgkb.orgdrugbank.commdpi.comnih.govfrontiersin.org |
| UGT1A3 | Major enzyme in the glucuronidation of ezetimibe. | Liver and Intestine | This compound (phenolic glucuronide) | pharmgkb.orgdrugbank.comfrontiersin.org |
| UGT2B15 | Contributes to the glucuronidation of ezetimibe. | Liver and Intestine | This compound (phenolic glucuronide) | pharmgkb.orgnih.govfrontiersin.org |
| UGT2B7 | Exclusively metabolizes ezetimibe to a trace metabolite. | Not specified | Benzylic glucuronide (SCH 488128) | pharmgkb.orgnih.gov |
Organ-Specific Glucuronidation (Intestine vs. Liver)
The glucuronidation of ezetimibe is a critical step in its metabolism and occurs predominantly in the small intestine and the liver. nih.govnih.govfda.govpom.go.iddrugbank.comwikipedia.org This process involves the conjugation of ezetimibe's 4-hydroxyphenyl group with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. nih.govnih.gov
Intestine: The small intestine is a major site for the initial and extensive glucuronidation of ezetimibe immediately following oral absorption. nih.gov This is considered a first-pass metabolic effect. The primary UGT isoenzymes identified as responsible for this reaction in the human intestine are UGT1A1 and UGT1A3. nih.govpharmacompass.comdrugbank.com Studies with human jejunum microsomes have demonstrated the formation of ezetimibe-glucuronide (B19564). nih.govdrugbank.comnih.gov The rapid conversion in the intestinal wall contributes significantly to the high circulating levels of the active glucuronide metabolite. nih.gov
Liver: The liver also plays a crucial role in the glucuronidation of ezetimibe. nih.govnih.govfda.govpom.go.iddrugbank.comwikipedia.org After absorption from the intestine, the drug that has not been glucuronidated, as well as the glucuronidated form that has entered the bloodstream, circulates to the liver. In the liver, UGT enzymes, including UGT1A1, UGT1A3, and UGT2B15, further metabolize ezetimibe into its glucuronide conjugate. nih.govpharmacompass.comdrugbank.comnih.gov The liver is also central to the enterohepatic recycling of ezetimibe and its glucuronide, where the metabolite is excreted into the bile and then re-enters the intestine. nih.govfda.gov
Minor Metabolic Pathways and Trace Metabolites
Oxidative Metabolism (SCH 57871)
A minor phase I metabolic pathway for ezetimibe involves oxidation. pharmacompass.comfda.govpom.go.iddrugbank.com This oxidative metabolism results in the formation of a ketone metabolite identified as SCH 57871. drugbank.comresearchgate.net This metabolite has been detected in feces and, in its glucuronidated form, in urine, but it accounts for a very small percentage of the administered dose. researchgate.net For instance, in fecal samples, SCH 57871 represented no more than 3.2% of the dose, and its glucuronide conjugate in urine was less than 1% of the dose. researchgate.net This indicates that oxidative metabolism is not a major clearance pathway for ezetimibe.
Pharmacokinetics and Disposition of Ezetimibe Hydroxy Glucuronide
Absorption and Systemic Exposure
Following oral administration, ezetimibe (B1671841) is rapidly absorbed and undergoes extensive conjugation to its pharmacologically active phenolic glucuronide form. geneesmiddeleninformatiebank.nlnih.govnih.gov
After being absorbed, ezetimibe is quickly and extensively metabolized into a pharmacologically active phenolic glucuronide. geneesmiddeleninformatiebank.nlnih.govfda.gov This biotransformation primarily occurs in the small intestine and liver through a phase II reaction involving glucuronide conjugation. geneesmiddeleninformatiebank.nldrugbank.comfda.gov The key enzymes responsible for this glucuronidation in humans are UGT1A1, UGT1A3, and UGT2B15. fda.govdrugbank.com This rapid conversion is a critical step in the drug's disposition.
The plasma concentration-time profiles for both ezetimibe and its glucuronide metabolite show multiple peaks. fda.govfda.govfrontiersin.orgresearchgate.net This phenomenon is a strong indicator of enterohepatic recycling. fda.govfda.govfrontiersin.orgresearchgate.net Peak plasma concentrations (Cmax) for ezetimibe-glucuronide (B19564) are typically reached within 1 to 2 hours after oral administration. geneesmiddeleninformatiebank.nlnih.govdrugbank.com In contrast, the parent drug, ezetimibe, reaches its Cmax between 4 and 12 hours. geneesmiddeleninformatiebank.nlnih.govdrugbank.com The elimination half-life for both ezetimibe and ezetimibe-glucuronide is approximately 22 hours. geneesmiddeleninformatiebank.nlnih.govfda.gov
Table 1: Pharmacokinetic Parameters of Ezetimibe and Ezetimibe-Glucuronide
| Parameter | Ezetimibe | Ezetimibe-Glucuronide |
|---|---|---|
| Time to Peak Plasma Concentration (Tmax) | 4 - 12 hours geneesmiddeleninformatiebank.nlnih.govdrugbank.com | 1 - 2 hours geneesmiddeleninformatiebank.nlnih.govdrugbank.com |
| Elimination Half-life (t½) | ~22 hours geneesmiddeleninformatiebank.nlnih.govfda.gov | ~22 hours geneesmiddeleninformatiebank.nlnih.govfda.gov |
Ezetimibe-glucuronide is the major drug-derived compound found in plasma, making up approximately 80% to 90% of the total drug in circulation. geneesmiddeleninformatiebank.nldrugbank.comfda.gov The parent drug, ezetimibe, accounts for the remaining 10% to 20%. geneesmiddeleninformatiebank.nlfda.gov Together, ezetimibe and ezetimibe-glucuronide represent about 93% of the total drug-related compounds in plasma. fda.govdrugbank.comfda.govtga.gov.au Both the parent drug and its glucuronide metabolite are highly bound to human plasma proteins, with binding rates of over 90%. nih.govdrugbank.com Specifically, ezetimibe is 99.7% protein-bound, while ezetimibe-glucuronide is 88% to 92% protein-bound. geneesmiddeleninformatiebank.nl
Enterohepatic Recirculation
The extensive enterohepatic recirculation of ezetimibe and its glucuronide metabolite is a key feature of its pharmacokinetics, contributing to its prolonged duration of action. drugbank.comfrontiersin.orgnih.govdovepress.com This process ensures that the active compounds are repeatedly delivered to their site of action in the small intestine. oup.com
After its formation in the liver and small intestine, ezetimibe-glucuronide is excreted into the bile and then released into the intestinal lumen. dovepress.comnih.gov In the intestine, the glucuronide can be hydrolyzed back to the parent ezetimibe by intestinal bacteria. frontiersin.orgdovepress.com This regenerated ezetimibe is then reabsorbed into the systemic circulation, thus completing the enterohepatic loop. frontiersin.orgdovepress.com This recycling process is a major contributor to the multiple peaks observed in the plasma concentration profiles and the long half-life of the drug. drugbank.comfrontiersin.org
Several ATP-binding cassette (ABC) transporters play a crucial role in the enterohepatic circulation of ezetimibe-glucuronide. nih.gov Key transporters involved include ABCC2, ABCC3, and ABCG2, which are expressed in both the liver and intestine. nih.gov These transporters are responsible for moving glucuronidated compounds across cell membranes. nih.gov
Role of Transporters in Enterohepatic Cycling
Organic Anion Transporting Polypeptides (OATPs): OATP1B1, OATP1B3, OATP2B1
Ezetimibe hydroxy glucuronide is a substrate for several Organic Anion Transporting Polypeptides (OATPs), which are crucial for its hepatic uptake. researchgate.netfrontiersin.org In vitro studies using cells overexpressing these transporters have demonstrated that this compound interacts with OATP1B1, OATP1B3, and OATP2B1. researchgate.netresearchgate.net Specifically, the glucuronide metabolite, and not the parent ezetimibe, is significantly accumulated in cells that express OATP1B1 and OATP2B1. researchgate.net The affinity of this compound for these transporters is high, as evidenced by its ability to inhibit the uptake of a model OATP substrate, bromosulfophthalein, with low IC50 values ranging from 0.14 to 0.26 µmol/L. researchgate.net
The transport of this compound by these OATPs is a critical step in its enterohepatic circulation, facilitating its movement from the portal blood into hepatocytes. researchgate.netfrontiersin.orgnih.gov Genetic variations in the gene encoding OATP1B1, SLCO1B1, have been shown to affect the pharmacokinetics of this compound. researchgate.netnih.gov
ATP-Binding Cassette (ABC) Transporters: MRP2 (ABCC2), MRP3 (ABCC3), BCRP (ABCG2)
The disposition and enterohepatic circulation of this compound are heavily reliant on the function of several ATP-Binding Cassette (ABC) transporters. nih.govpharmgkb.org These include Multidrug Resistance-Associated Protein 2 (MRP2 or ABCC2), Multidrug Resistance-Associated Protein 3 (MRP3 or ABCC3), and Breast Cancer Resistance Protein (BCRP or ABCG2). nih.govpharmgkb.org These transporters are expressed in the liver and intestine and are involved in the efflux of this compound. nih.govpharmacompass.comuni.lu
Studies in mice have demonstrated that the combined action of Abcc2, Abcc3, and Abcg2 is crucial for the enterohepatic cycling of this metabolite. nih.gov In vitro experiments have shown that this compound can inhibit transport mediated by ABCC2, ABCC3, and ABCG2. nih.gov Specifically, it inhibits ABCC3-mediated transport of estradiol-17β-glucuronide with a half-maximal inhibitory concentration (IC50) of 6.7 μM, and inhibits ABCC2 and ABCG2 with IC50 values of 34.3 μM and 51.8 μM, respectively. uni.lu
The role of these transporters is further highlighted by in vivo studies in knockout mice. Biliary excretion of this compound was significantly reduced in mice lacking Abcc3 (34% of wild-type), Abcc2 (56% of wild-type), and in mice lacking both Abcc2 and Abcg2 (2.5% of wild-type). nih.gov This indicates that MRP2 and BCRP are key for biliary excretion, while MRP3 likely plays a role in the basolateral efflux from enterocytes back into the bloodstream, contributing to its systemic exposure and subsequent hepatic uptake. frontiersin.orgnih.govunc.edu
Elimination Pathways
The elimination of ezetimibe and its glucuronide metabolite occurs primarily through fecal and urinary excretion. researchgate.netnih.gov
Fecal Excretion
The predominant route of elimination for ezetimibe and its metabolites is through the feces. researchgate.netnih.govgeneesmiddeleninformatiebank.nl Following a single oral dose of radiolabeled ezetimibe, approximately 78% of the administered radioactivity is recovered in the feces over a 10-day period. geneesmiddeleninformatiebank.nlresearchgate.net The major component found in the feces is the parent drug, ezetimibe, accounting for about 69% of the dose. researchgate.net This is thought to be a result of the hydrolysis of this compound that has been excreted into the bile, as well as any unabsorbed drug. researchgate.net The extensive enterohepatic circulation of ezetimibe and its glucuronide contributes to their prolonged presence in the intestine and subsequent fecal elimination. nih.gov
Urinary Excretion
A smaller portion of the administered ezetimibe dose is eliminated in the urine. researchgate.netresearchgate.net Approximately 11% of the radioactivity from a single oral dose of radiolabeled ezetimibe is found in the urine. geneesmiddeleninformatiebank.nlresearchgate.net The primary compound excreted in the urine is this compound, which constitutes about 9% of the administered dose. researchgate.net This indicates that while the glucuronide is the main circulating form in plasma, its renal clearance is a minor elimination pathway compared to biliary excretion and subsequent fecal elimination. fda.gov
Impact of Physiological and Pathophysiological Conditions
Hepatic Impairment Effects on Disposition
Hepatic impairment significantly alters the disposition of this compound. mdpi.comnih.gov In patients with mild, moderate, and severe chronic liver disease, the plasma exposure to conjugated metabolites of ezetimibe was found to be 1.7-fold, 3.1-fold, and 4.0-fold higher, respectively, compared to healthy individuals. mdpi.comnih.gov
Studies in a rat model of hepatic failure induced by carbon tetrachloride provided further insights. mdpi.comnih.gov Following intravenous administration, the plasma exposure to this compound increased by 16.4-fold in rats with hepatic impairment. mdpi.comnih.gov This increased exposure is primarily attributed to alterations in transporter activity. mdpi.comnih.gov While the hepatic uptake of this compound by OATPs was not directly different, accumulated bile acids in the injured liver were found to inhibit OATP-mediated uptake. mdpi.comnih.gov For instance, glycochenodeoxycholic acid and taurochenodeoxycholic acid inhibited OATP1B3 with IC50 values of 15.1 and 7.94 μM, respectively. mdpi.comnih.gov This inhibition of hepatic uptake, coupled with potential changes in efflux transporter expression and localization, leads to a shift in the disposition of this compound, resulting in its retention in the plasma. nih.gov
Renal Impairment Effects on Disposition
The disposition of ezetimibe and its glucuronide metabolite is altered in individuals with renal impairment. In a study involving patients with severe renal disease, defined as a mean creatinine (B1669602) clearance (CrCl) of ≤30 mL/min/1.73 m², the systemic exposure to ezetimibe and its metabolites was increased. fda.gov Specifically, the mean area under the plasma concentration-time curve (AUC) for total ezetimibe, ezetimibe-glucuronide, and the parent compound, ezetimibe, were all increased by approximately 1.5-fold compared to healthy subjects with normal renal function. tga.gov.aufda.gov
In another case, a renal transplant patient with severe renal insufficiency (creatinine clearance of 13.2 mL/min/1.73 m²) who was also receiving multiple medications, including cyclosporine, showed a 12-fold greater exposure to total ezetimibe in comparison to healthy control subjects. fda.govgeneesmiddeleninformatiebank.nl Another study in post-renal transplant patients with a creatinine clearance of more than 50 ml/min and on a stable dose of cyclosporine found that a single 10 mg dose of ezetimibe led to a 3.4-fold increase in the mean AUC for total ezetimibe compared to a healthy control group receiving only ezetimibe. hpra.ie Despite these increases in exposure, it has been stated that no dosage adjustment is necessary for patients with mild-to-severe renal insufficiency. researchgate.netnih.govasianpubs.org
Table 1: Effect of Severe Renal Impairment on Ezetimibe and its Metabolites' AUC
| Analyte | Fold-Increase in Mean AUC vs. Healthy Subjects |
| Total Ezetimibe | ~1.5 |
| Ezetimibe-Glucuronide | ~1.5 |
| Ezetimibe | ~1.5 |
Data derived from a study in patients with severe renal disease (mean CrCl ≤30 mL/min/1.73 m²). tga.gov.aufda.gov
Age, Sex, and Race Considerations
The pharmacokinetics of this compound can be influenced by demographic factors such as age, sex, and race, although these effects are generally not considered to be clinically significant. researchgate.netnih.govasianpubs.orgresearchgate.net
Age: Studies have demonstrated that elderly individuals tend to have higher plasma concentrations of total ezetimibe. In a multiple-dose study, healthy subjects aged 65 years and older had plasma concentrations of total ezetimibe that were approximately 2-fold higher than those in younger subjects (18 to 45 years). tga.gov.aufda.govpom.go.id
Sex: Minor differences in the pharmacokinetics of total ezetimibe have been observed between men and women. Following multiple daily doses, plasma concentrations of total ezetimibe were found to be slightly higher (less than 20%) in women compared to men. fda.govpom.go.id
Race: Based on a meta-analysis of pharmacokinetic studies, there appear to be no significant differences in the disposition of ezetimibe between Black and Caucasian subjects. wikidoc.orgfda.govpom.go.id Furthermore, studies involving Asian subjects have indicated that the pharmacokinetics of ezetimibe in this population are similar to those observed in Caucasian subjects. wikidoc.orgfda.gov
Table 2: Influence of Demographic Factors on Total Ezetimibe Plasma Concentrations
| Factor | Finding |
| Age (≥65 years vs. 18-45 years) | ~2-fold higher plasma concentrations in older subjects. tga.gov.aufda.govpom.go.id |
| Sex (Female vs. Male) | <20% higher plasma concentrations in females. fda.govpom.go.id |
| Race (Black vs. Caucasian) | No significant pharmacokinetic differences. wikidoc.orgfda.govpom.go.id |
| Race (Asian vs. Caucasian) | Similar pharmacokinetics. wikidoc.orgfda.gov |
Pharmacodynamics and Mechanism of Action of Ezetimibe Hydroxy Glucuronide
Pharmacological Activity Relative to Parent Compound
While the parent drug, ezetimibe (B1671841), and its major phenolic glucuronide metabolite are known to be potent inhibitors of intestinal cholesterol absorption, specific data on the pharmacological activity of Ezetimibe hydroxy glucuronide is limited in publicly available scientific literature.
Molecular Target Interaction: Niemann-Pick C1-Like 1 (NPC1L1)
The definitive molecular target for ezetimibe and its active phenolic glucuronide is the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical transporter for cholesterol absorption located on the brush border of enterocytes in the small intestine. drugbank.come-dmj.orgnih.gov
Binding Affinity and Specificity
Extensive research has demonstrated specific, high-affinity binding of ezetimibe and its main glucuronide metabolite to the NPC1L1 protein. tandfonline.come-dmj.org This interaction blocks the endocytosis of the NPC1L1-cholesterol complex, thereby inhibiting cholesterol absorption. researchgate.net There is a lack of specific research findings detailing the binding affinity (such as Kd values) and specificity of this compound for the NPC1L1 protein.
Cellular and Subcellular Localization of Action
Ezetimibe and its metabolites exert their effects primarily at the brush border of the small intestine. drugbank.comnih.gov Autoradiographic studies have shown that drug-related material concentrates in the intestinal villi. tandfonline.com The action of ezetimibe is localized to the apical membrane of enterocytes where the NPC1L1 protein resides. nih.gove-dmj.org While it is presumed that any activity of this compound would occur at this same subcellular location, specific studies confirming its localization and concentration at the site of action are not available. The NPC1L1 protein is also found on the canalicular membrane of hepatocytes. nih.gove-dmj.org
Effects on Cholesterol Homeostasis
The inhibition of cholesterol absorption in the intestine by ezetimibe leads to a cascade of systemic effects on cholesterol homeostasis. The reduced delivery of intestinal cholesterol to the liver depletes hepatic cholesterol stores. drugbank.comtandfonline.com
Impact on Hepatic Cholesterol Stores and LDL Receptor Expression
Compound Reference Table
| Compound Name | Other Identifiers | Role |
| Ezetimibe | SCH 58235 | Parent Drug |
| This compound | SCH 488128; Ezetimibe hydroxy β-D-Glucuronide | Trace Metabolite |
| Ezetimibe glucuronide | SCH 60663; Ezetimibe phenoxy β-D-Glucuronide | Major, Active Metabolite |
| SCH 57871 | Oxidative Metabolite | |
| Cholesterol | Endogenous sterol | |
| Atorvastatin | HMG-CoA reductase inhibitor | |
| Simvastatin | HMG-CoA reductase inhibitor | |
| Fenofibrate | Fibrate | |
| Glipizide | Antidiabetic drug | |
| Antacid (Supralox™) | Antacid |
Data Tables
Table 1: Identification of this compound
| Attribute | Information | Source |
|---|---|---|
| Chemical Name | Ezetimibe hydroxy β-D-Glucuronide | medchemexpress.com |
| Internal ID | SCH 488128 | chemsrc.comgeneesmiddeleninformatiebank.nl |
| Metabolic Status | Trace metabolite in human and dog plasma | chemsrc.comgeneesmiddeleninformatiebank.nlresearchgate.net |
| Metabolic Pathway | Glucuronidation of benzylic hydroxyl group | geneesmiddeleninformatiebank.nldrugbank.com |
| Forming Enzyme | UGT2B7 | researchgate.netresearchgate.net |
Influence on Biliary Cholesterol Absorption
This compound, along with its parent compound, effectively inhibits the absorption of cholesterol from the small intestine. This inhibition is not limited to dietary cholesterol but also extends to biliary cholesterol, which constitutes a significant portion of the cholesterol present in the intestinal lumen. nih.govclevelandclinicmeded.comnih.gov By blocking the reabsorption of cholesterol secreted in the bile, this compound contributes significantly to the reduction of the total cholesterol pool. nih.gov Studies have demonstrated that ezetimibe can inhibit intestinal cholesterol absorption by as much as 54%. clevelandclinicmeded.compom.go.id This dual action on both dietary and biliary cholesterol pathways is a key aspect of its efficacy. nih.gov In dogs, administration of ezetimibe led to a two- to three-fold increase in the concentration of cholesterol in gallbladder bile, further evidencing its impact on biliary cholesterol handling. pom.go.id
Interactions with Other Cholesterol Transport Proteins
While the primary target of this compound is the Niemann-Pick C1-like 1 (NPC1L1) protein, research suggests that its mechanism of action may also involve interactions with other proteins involved in cholesterol transport. ebmconsult.commyendoconsult.com
CAV1–Annexin 2 Heterocomplex
Some studies have proposed that ezetimibe may disrupt the function of the CAV1–annexin 2 heterocomplex, another protein assembly implicated in the regulation of cholesterol uptake. wikipedia.orgdrugbank.comnih.govpharmacompass.com It was suggested that ezetimibe's interaction with caveolin-1 (B1176169) (Cav1) could interfere with this complex. ahajournals.org However, subsequent research has indicated that the cholesterol-lowering effect of ezetimibe may be independent of Cav1, as the drug was equally effective in reducing cholesterol absorption in mice lacking the Cav1 gene. ahajournals.org
Aminopeptidase (B13392206) N (CD13)
Aminopeptidase N (CD13) has been identified as an additional molecular target for ezetimibe in the brush border membrane of enterocytes. tandfonline.comwikipedia.orgdrugbank.comnih.govpharmgkb.org It is suggested that ezetimibe binds to aminopeptidase N, thereby impeding the endocytosis of cholesterol from micelles in the intestinal lumen. tandfonline.comnih.gov This interaction represents another facet of the multifaceted mechanism by which ezetimibe and its active glucuronide metabolite modulate intestinal cholesterol absorption.
Absence of Impact on Other Nutrient Absorption
A notable characteristic of ezetimibe and its active metabolite, this compound, is their high selectivity for inhibiting cholesterol absorption. researchgate.netpom.go.idnih.gov Preclinical and clinical studies have consistently demonstrated that ezetimibe does not significantly affect the absorption of other lipophilic nutrients. researchgate.netnih.gov Specifically, the absorption of triglycerides, fatty acids, and fat-soluble vitamins such as vitamins A, D, and E remains unaltered. nih.govpom.go.idfda.govviamedica.plfda.gov This selectivity is a crucial aspect of its pharmacological profile, distinguishing it from other lipid-lowering agents that may interfere with the absorption of a broader range of nutrients.
| Nutrient Class | Effect of this compound | References |
| Triglycerides | No significant effect on absorption | nih.govpom.go.idfda.gov |
| Fatty Acids | No significant effect on absorption | nih.govpom.go.idfda.gov |
| Fat-Soluble Vitamins (A, D, E) | No clinically meaningful effect on plasma concentrations or absorption | nih.govnih.govpom.go.idfda.govviamedica.pl |
Comparative Studies and Species Differences
In Vitro and In Vivo Glucuronidation Rates Across Species
Studies utilizing intestinal microsomes from various species have revealed substantial differences in the formation of ezetimibe-glucuronide (B19564). mdpi.com The intestine is a primary site of ezetimibe (B1671841) metabolism following oral administration, with ex vivo studies indicating that over 92% of ezetimibe is in its glucuronidated form in the portal vein. researchgate.netmdpi.com
In vitro experiments using intestinal microsomes at a substrate concentration of 5 µM demonstrated that mice had the highest metabolic rate (2.02 ± 0.03 nmol/min/mg), while dogs exhibited the slowest rate (0.72 ± 0.01 nmol/min/mg). mdpi.com Monkeys also showed a significantly higher metabolic rate compared to humans. researchgate.net These findings underscore the considerable interspecies variability in the intestinal glucuronidation of ezetimibe. mdpi.com
In vivo, the disposition and metabolism of ezetimibe also show species-dependent characteristics. In humans, ezetimibe is rapidly metabolized, with ezetimibe-glucuronide constituting approximately 80% to 90% of the total drug in plasma. fda.gov Minimal oxidative metabolism is observed across all evaluated species. fda.gov Animal models, including monkeys, dogs, rats, and mice, have been instrumental in understanding the hypocholesterolemic effect of ezetimibe, although the effective doses vary significantly among these species. fda.gov
Kinetic Parameters (Vmax, CLint) and Species-Specific UGT Expression
Kinetic studies of ezetimibe glucuronidation in intestinal microsomes from humans, monkeys, rats, mice, and dogs have quantified the differences in enzyme kinetics. researchgate.netmdpi.com The Michaelis-Menten model was used to determine the maximum velocity (Vmax) and intrinsic clearance (CLint), providing insights into the efficiency of ezetimibe metabolism. mdpi.com
The Vmax, representing the maximum rate of the reaction, was highest in monkeys (3.87 ± 0.22 nmol/mg/min), followed by rats (2.40 ± 0.148 nmol/mg/min), mice (2.23 ± 0.10 nmol/mg/min), humans (1.90 ± 0.08 nmol/mg/min), and dogs (1.19 ± 0.06 nmol/mg/min). mdpi.comnih.gov Intrinsic clearance (CLint), a measure of the intrinsic ability of the enzymes to metabolize a drug, also showed significant variation, with an 8.17-fold difference among the species. researchgate.netmdpi.com The rank order for CLint was mouse > dog > human > rat ≈ monkey. researchgate.netmdpi.com
These kinetic differences are attributed to species-specific variations in the expression and activity of UGT enzymes. mdpi.comnih.gov In humans, UGT1A1 and UGT1A3 are the major isoforms responsible for ezetimibe glucuronidation. mdpi.comresearchgate.net Recombinant human UGT studies have also implicated UGT2B15 in the formation of the phenolic glucuronide and UGT2B7 in the formation of a minor benzylic glucuronide metabolite. nih.gov The interspecies variability in the expression levels, substrate specificity, and kinetic properties of these UGTs is a key factor driving the observed differences in ezetimibe metabolism. mdpi.comnih.gov
Table 1: Kinetic Parameters of Ezetimibe Glucuronidation in Intestinal Microsomes of Different Species
Data sourced from studies on intestinal microsomes. mdpi.comnih.gov N/A indicates data not available in the provided sources.
Implications for Preclinical to Clinical Translation
The marked species differences in ezetimibe glucuronidation have significant implications for the extrapolation of preclinical findings to human clinical scenarios. mdpi.comnih.gov Since the glucuronide metabolite is more potent than the parent compound, variations in its formation directly impact the pharmacodynamic and pharmacokinetic profiles of the drug. researchgate.netoup.com
The higher metabolic rate observed in preclinical species like monkeys, rats, and mice compared to humans suggests that these animals may exhibit different dose-response relationships. mdpi.com For instance, the higher Vmax in rats compared to humans could be due to higher expression or activity of UGT enzymes responsible for ezetimibe glucuronidation in this species. nih.gov Consequently, direct extrapolation of effective doses or pharmacokinetic parameters from these animal models to humans without accounting for these metabolic differences can be misleading. mdpi.com
Understanding these species-specific metabolic pathways is crucial for selecting appropriate animal models for preclinical studies and for accurately predicting human pharmacokinetics and potential drug-drug interactions. mdpi.com The significant role of specific UGT isoforms, such as UGT1A1 and UGT1A3 in humans, highlights the need to consider the conservation of these enzymatic pathways between preclinical species and humans for a more reliable preclinical to clinical translation. mdpi.comresearchgate.net
Table 2: Compound Names Mentioned in the Article
Drug Drug Interactions Involving Ezetimibe Hydroxy Glucuronide
Minimal Cytochrome P450 Involvement
The metabolism of ezetimibe (B1671841) is not mediated by the cytochrome P450 (CYP) enzyme system. nih.govnih.gov Instead, ezetimibe undergoes rapid and extensive glucuronidation in the intestine and liver to form ezetimibe hydroxy glucuronide. nih.govdrugbank.com This metabolic pathway, a phase II reaction, is the primary route of ezetimibe's transformation in the body. drugbank.com The lack of CYP450 metabolism indicates that this compound has a low potential for clinically significant pharmacokinetic interactions with drugs that are inhibitors or inducers of these enzymes. nih.gov
Transporter-Mediated Interactions
The pharmacokinetics of this compound are significantly influenced by various drug transporter proteins. This metabolite is a known substrate for several transporters, which play a crucial role in its enterohepatic circulation and ultimate elimination.
Key transporters involved in the disposition of this compound include:
Organic Anion Transporting Polypeptide 1B1 (OATP1B1): This hepatic uptake transporter is responsible for the uptake of ezetimibe glucuronide from the blood into the liver. nih.govfrontiersin.org Genetic variations (polymorphisms) in the SLCO1B1 gene, which encodes for OATP1B1, can influence the plasma concentrations of ezetimibe glucuronide. nih.govnih.gov
Multidrug Resistance-Associated Protein 2 (MRP2): This efflux transporter, also known as ABCC2, is involved in the secretion of ezetimibe glucuronide from the liver into the bile, facilitating its enterohepatic recirculation. frontiersin.orgnih.gov
P-glycoprotein (P-gp): This efflux transporter, encoded by the ABCB1 gene, also contributes to the transport of ezetimibe and its glucuronide in the intestine. frontiersin.orgnih.gov
Due to its reliance on these transporters, this compound is susceptible to interactions with drugs that inhibit or induce these proteins. Such interactions can alter its plasma concentrations and potentially impact its efficacy and safety profile. researchgate.net
Interactions with Co-administered Medications
The co-administration of ezetimibe with statins is a common therapeutic strategy for managing hypercholesterolemia. semanticscholar.org Generally, this combination is well-tolerated, and clinically significant pharmacokinetic interactions are not consistently observed. nih.gov
Several studies have evaluated the pharmacokinetic effects of co-administering ezetimibe with various statins on the exposure of this compound (often measured as total ezetimibe, which is primarily the glucuronide form).
| Statin | Effect on this compound (Total Ezetimibe) Pharmacokinetics | Reference |
| Rosuvastatin | No clinically significant interaction observed. The geometric mean ratios (GMRs) for Cmax and AUC of total ezetimibe when co-administered with rosuvastatin were close to 1.0. | nih.govdovepress.com |
| Atorvastatin | No clinically significant pharmacokinetic interactions have been observed between ezetimibe and atorvastatin. | nih.gov |
| Simvastatin | No clinically significant pharmacokinetic interactions have been observed between ezetimibe and simvastatin. | nih.gov |
| Pravastatin | No clinically significant pharmacokinetic interactions have been observed between ezetimibe and pravastatin. | nih.gov |
| Lovastatin | No clinically significant pharmacokinetic interactions have been observed between ezetimibe and lovastatin. | nih.gov |
| Fluvastatin | No clinically significant pharmacokinetic interactions have been observed between ezetimibe and fluvastatin. | nih.gov |
Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
Fibrates, another class of lipid-lowering agents, can interact with ezetimibe, leading to changes in the exposure of this compound.
| Fibrate | Effect on this compound (Total Ezetimibe) Pharmacokinetics | Reference |
| Fenofibrate | Co-administration with fenofibrate has been shown to increase the AUC of total ezetimibe and ezetimibe glucuronide by approximately 43% and 49%, respectively. | clinicaltherapeutics.comnih.gov |
| Gemfibrozil | Concomitant administration of gemfibrozil increased total ezetimibe concentrations by approximately 1.7-fold. | fda.gov |
AUC: Area under the plasma concentration-time curve.
A significant drug-drug interaction exists between ezetimibe and cyclosporine, a potent immunosuppressant. Concomitant use can lead to a substantial increase in the systemic exposure of this compound.
In a study involving post-renal transplant patients, concomitant administration of cyclosporine increased the mean Cmax and AUC of total ezetimibe by 3.9-fold and 3.3-fold, respectively, compared to a healthy control population. drugs.com Another case in a renal transplant patient with severe renal dysfunction showed a 12-fold greater exposure to total ezetimibe when co-administered with multiple medications, including cyclosporine. drugs.com The mechanism of this interaction may involve the inhibition of OATP1B1 by cyclosporine. drugs.com Conversely, ezetimibe can also slightly increase cyclosporine concentrations, with one study showing a mean 15% increase in cyclosporine AUC. nih.gov
The interaction between ezetimibe and the anticoagulant warfarin appears to be variable. While a clinical study in healthy adult males showed that co-administration of ezetimibe had no significant effect on the bioavailability of warfarin or on prothrombin time, post-marketing reports have indicated an increased International Normalized Ratio (INR) in patients who had ezetimibe added to their warfarin therapy. drugs.com
A retrospective analysis of patients on warfarin who started ezetimibe treatment found that 70% of patients showed an increase in their PT-INR (from 1.96 to 2.20). nih.gov This effect was more pronounced in patients also taking statins. semanticscholar.orgnih.gov Therefore, it is recommended to monitor the INR appropriately when ezetimibe is initiated in patients receiving warfarin. drugs.comnih.gov
Digoxin
The co-administration of ezetimibe and digoxin has been studied to determine the potential for pharmacokinetic interactions. Research indicates that ezetimibe does not have a clinically significant effect on the pharmacokinetics of digoxin.
In a study involving twelve healthy adult males, the concomitant administration of ezetimibe at a dose of 10 mg once daily was found to have no significant effect on the bioavailability of digoxin. fda.gov Furthermore, the administration of ezetimibe did not lead to any clinically significant changes in electrocardiogram (ECG) parameters, including heart rate, PR interval, QT interval, and QTc interval, when compared to the administration of digoxin alone. fda.gov These findings suggest that dosage adjustments for digoxin are not necessary when co-administered with ezetimibe. The study also noted that a single dose of digoxin did not appear to affect the pharmacokinetics of ezetimibe. fda.gov
The table below summarizes the key findings regarding the drug-drug interaction between ezetimibe and digoxin.
| Parameter | Outcome | Citation |
| Digoxin Bioavailability | No significant effect | fda.gov |
| ECG Parameters (HR, PR, QT, QTc) | No clinically significant changes | fda.gov |
| Ezetimibe Pharmacokinetics | Not significantly affected by a single dose of digoxin | fda.gov |
Glipizide
The potential for a drug-drug interaction between ezetimibe and the sulfonylurea antidiabetic agent, glipizide, has been investigated in clinical studies. The results of these studies indicate a lack of a clinically significant pharmacokinetic interaction between the two drugs.
A study conducted in twelve healthy adult males demonstrated that steady-state levels of ezetimibe, administered at a dose of 10 mg once daily, did not have a significant effect on the pharmacokinetics and pharmacodynamics of glipizide. fda.gov Conversely, a single 10 mg dose of glipizide did not significantly affect the exposure to either ezetimibe or its active metabolite, ezetimibe glucuronide. fda.gov This lack of a reciprocal pharmacokinetic interaction suggests that ezetimibe and glipizide can be co-administered without the need for dose adjustments for either medication. nih.gov
The table below outlines the findings from the drug interaction study between ezetimibe and glipizide.
| Interaction | Pharmacokinetic/Pharmacodynamic Effect | Citation |
| Ezetimibe on Glipizide | No significant effect on pharmacokinetics and pharmacodynamics | fda.gov |
| Glipizide on Ezetimibe | No significant effect on the exposure to total ezetimibe or ezetimibe | fda.gov |
Oral Contraceptives
Studies have been conducted to evaluate the potential for a pharmacokinetic interaction between ezetimibe and combination oral contraceptives, specifically those containing ethinyl estradiol and levonorgestrel. The findings from these studies indicate that ezetimibe does not significantly alter the pharmacokinetics of these hormonal agents.
In a randomized, two-period crossover study involving 18 healthy females who had been on a stable triphasic oral contraceptive regimen for more than three months, the co-administration of ezetimibe 10 mg for seven days did not affect the pharmacokinetics of ethinyl estradiol and norgestrel (a progestin closely related to levonorgestrel). researchgate.net The study concluded that ezetimibe can be safely co-administered with oral contraceptives containing ethinyl estradiol and levonorgestrel without a clinically significant drug interaction. nih.govresearchgate.net
The pharmacokinetic parameters from the study are detailed in the interactive data table below.
| Parameter | Norgestrel + Ezetimibe | Norgestrel + Placebo | Ethinyl Estradiol + Ezetimibe | Ethinyl Estradiol + Placebo |
| Cmax (ng/mL for Norgestrel, pg/mL for Ethinyl Estradiol) | 8.45 (28% CV) | 8.89 (29% CV) | 109 (37% CV) | 119 (36% CV) |
| Tmax (hr) | 1.36 (59% CV) | 1.14 (62% CV) | 1.72 (59% CV) | 1.31 (48% CV) |
| AUC(0-24) (ng·hr/mL for Norgestrel, pg·hr/mL for Ethinyl Estradiol) | 113 (32% CV) | 113 (33% CV) | 1079 (26% CV) | 1085 (29% CV) |
| Data from a study in 18 healthy females. Cmax = Maximum plasma concentration, Tmax = Time to maximum plasma concentration, AUC(0-24) = Area under the plasma concentration-time curve from 0 to 24 hours, CV = Coefficient of Variation. researchgate.net |
Analytical Methodologies for Ezetimibe Hydroxy Glucuronide Research
In Vitro Studies
In vitro methodologies are fundamental for elucidating the metabolic pathways and transport mechanisms of ezetimibe (B1671841) and its glucuronide metabolites. These studies provide a controlled environment to investigate specific enzymatic reactions and transporter interactions.
Microsomal Assays (Liver and Intestinal)
Microsomal assays are a cornerstone of in vitro drug metabolism studies. Microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, particularly UDP-glucuronosyltransferases (UGTs) that are responsible for the glucuronidation of ezetimibe. nih.gov
Research Findings:
Studies using human liver and intestinal microsomes have been instrumental in identifying the UGT isoforms responsible for ezetimibe glucuronidation, including UGT1A1, UGT1A3, and UGT2B15. researchgate.net
These assays have demonstrated that ezetimibe is rapidly and extensively converted to its glucuronide metabolites in both the liver and intestine. nih.gov
Kinetic studies in intestinal microsomes from various species (human, rat, mouse, monkey, and dog) have revealed significant differences in the rate of ezetimibe glucuronidation. For instance, the maximum metabolic rate (Vmax) was found to be highest in monkeys and lowest in dogs. nih.gov
Interactive Data Table: Ezetimibe Glucuronidation Kinetics in Intestinal Microsomes of Different Species
| Species | Vmax (nmol/mg/min) | Km (µM) | Intrinsic Clearance (Vmax/Km) (µL/min/mg) |
| Human | 1.90 ± 0.08 | 1.33 ± 0.36 | 1.43 ± 0.01 |
| Monkey | 3.87 ± 0.22 | - | - |
| Rat | 2.40 ± 0.148 | - | - |
| Mouse | 2.23 ± 0.10 | - | - |
| Dog | 1.19 ± 0.06 | - | - |
Data adapted from a study on species differences in ezetimibe glucuronidation. nih.gov Note: Km and Intrinsic Clearance values were not available for all species in the source.
Transporter-Expressing Cell Systems (e.g., HEK293)
To investigate the role of specific transporters in the disposition of ezetimibe and its glucuronides, researchers utilize cell lines engineered to overexpress a single transporter protein. Human Embryonic Kidney 293 (HEK293) cells are commonly used for this purpose.
Research Findings:
Studies using transporter-expressing HEK293 cells have identified that ezetimibe glucuronide is a substrate for several hepatic uptake transporters, including OATP1B1, OATP1B3, and OATP2B1, as well as the renal transporter OAT3. nih.govclinpgx.org
These in vitro systems have also shown the involvement of efflux transporters such as ABCC2, ABCC3, and ABCG2 in the enterohepatic circulation of ezetimibe and its metabolites. clinpgx.org
By measuring the uptake of ezetimibe glucuronide in these engineered cells, researchers can determine the kinetic parameters of transport and assess the potential for drug-drug interactions at the transporter level. nih.gov
Enzymatic Hydrolysis Optimization (e.g., β-Glucuronidase)
In many analytical procedures, it is necessary to measure the total concentration of ezetimibe, which includes both the parent drug and its glucuronide conjugates. This is often achieved by enzymatic hydrolysis of the glucuronide moiety using β-glucuronidase to convert the metabolite back to the parent ezetimibe, which can then be quantified.
Research Findings:
The efficiency of enzymatic hydrolysis is dependent on several factors, including the source of the β-glucuronidase, pH, temperature, and enzyme concentration.
One study optimized the conditions for the hydrolysis of ezetimibe phenoxy glucuronide in human plasma using β-glucuronidase from Helix pomatia. The optimal conditions were found to be an enzyme concentration of 1457 U/mL of plasma, a temperature of 50-55°C, and a pH of 4.5. researchgate.net
It is crucial to ensure complete hydrolysis to obtain an accurate measurement of the total drug concentration. The use of an internal hydrolysis indicator can help monitor the efficiency of the enzymatic reaction in each sample. nih.gov
In Vivo Studies
In vivo studies in animal models and humans are essential for understanding the complete pharmacokinetic profile of ezetimibe and its metabolites, including absorption, distribution, metabolism, and excretion.
Radiolabeled Compound Studies
Studies using radiolabeled compounds, typically with Carbon-14 (¹⁴C), are the gold standard for determining the mass balance and metabolic fate of a drug in vivo.
Research Findings:
A study in humans with ¹⁴C-labeled ezetimibe showed that after oral administration, the majority of the radioactivity in plasma was attributed to the glucuronide conjugate (approximately 90%), with the parent drug accounting for less than 5%. researchgate.net
These studies have confirmed that the primary route of elimination is through the feces, with a smaller portion excreted in the urine. researchgate.net The presence of unconjugated ezetimibe in feces is likely due to the hydrolysis of the glucuronide metabolite in the intestine. researchgate.net
Similar studies with the structurally related compound hyzetimibe, also radiolabeled with ¹⁴C, revealed that its major metabolite in plasma was hyzetimibe-glucuronide, accounting for 97.2% of the total plasma radioactivity. nih.gov
Pharmacokinetic Modeling Incorporating Enterohepatic Recirculation
Ezetimibe and its glucuronide metabolite undergo extensive enterohepatic recirculation, which results in multiple peaks in their plasma concentration-time profiles. researchgate.netnih.govuoa.gr Pharmacokinetic (PK) modeling is a powerful tool to describe and quantify this complex process.
Research Findings:
Population PK models have been developed to characterize the enterohepatic recirculation of ezetimibe. These models often include a hypothetical gallbladder compartment to account for the storage and intermittent release of the drug and its metabolite into the intestine. uoa.gr
One study estimated that approximately 17% to 20% of the total absorbed amount of ezetimibe is recycled via enterohepatic circulation. researchgate.netnih.govuoa.gr
These models are crucial for understanding the variability in ezetimibe exposure among individuals and for predicting the impact of factors that may affect its complex pharmacokinetics. nih.govuoa.gr A joint population PK model for both ezetimibe and ezetimibe glucuronide has been developed to simultaneously characterize their kinetic processes and enterohepatic recirculation. uoa.gr
Interactive Data Table: Key Parameters from a Population Pharmacokinetic Model of Ezetimibe
| Parameter | Estimated Value | Intersubject Coefficient of Variation |
| Recycled Amount | ~17% - 20% of total absorbed amount | - |
| Absorption Rate Constant | - | 46% - 80% |
| Distribution Phase | - | 27% |
| Volume of Distribution | - | ~50% |
Data adapted from a population pharmacokinetic study of ezetimibe. nih.govuoa.gr
Q & A
Q. How can researchers reliably identify and quantify ezetimibe hydroxy glucuronide in biological samples?
Methodological Answer: this compound (EZ-HG) is best quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with optimized ionization and chromatographic conditions. Key steps include:
- Sample preparation : Use solid-phase extraction (SPE) with mixed-mode anion exchange cartridges to isolate EZ-HG from plasma/urine, achieving >90% recovery .
- Chromatography : Employ a C18 column (e.g., AQUASIL C18) with a gradient of 0.1% formic acid in water/acetonitrile. Retention time for EZ-HG is ~1.24 min .
- Mass spectrometry : Use negative ion electrospray ionization (ESI) with transitions m/z 586→341 for EZ-HG. Calibrate with parent compound standards (ezetimibe) and assume similar ionization efficiency .
- Validation : Ensure limits of detection (LOD) ≤20 ng/mL and adherence to regulatory bioanalytical guidelines .
Q. What is the metabolic pathway of this compound, and which enzymes are involved?
Methodological Answer: EZ-HG is formed via UGT-mediated glucuronidation of ezetimibe’s phenolic hydroxyl group. Key enzymes include:
- Primary UGT isoforms : Recombinant UGT1A1, UGT1A3, and UGT2B15 catalyze phenolic glucuronidation. UGT2B7 is specific to EZ-HG formation in humans and dogs .
- Experimental validation : Use human liver microsomes (HLMs) or recombinant UGT isoforms with UDP-glucuronic acid (UDPGA) cofactor. Monitor kinetics via Michaelis-Menten analysis (e.g., Km values for UGT1A1: ~200 µM) .
- Species differences : Note that UGT2B7 activity in dogs explains EZ-HG’s presence as a minor metabolite in their plasma .
Q. How does this compound contribute to cholesterol absorption inhibition?
Methodological Answer: EZ-HG is pharmacologically active and inhibits intestinal cholesterol absorption via NPC1L1 transporter antagonism , similar to ezetimibe. Key evidence includes:
- In vivo models : Administer EZ-HG intraduodenally in rats; observe comparable inhibition of cholesterol absorption to ezetimibe (IC50 ~0.5 µM) .
- Enterohepatic recirculation : EZ-HG undergoes biliary excretion and reabsorption, prolonging intestinal residence time. Use bile duct-cannulated rodent models to quantify biliary recovery (~70% of dose) .
Advanced Research Questions
Q. How can researchers resolve contradictory data on EZ-HG’s pharmacokinetic (PK) variability across species?
Methodological Answer: Discrepancies in plasma exposure (e.g., higher EZ-HG in humans vs. dogs) stem from species-specific UGT/transporter expression . Mitigate via:
- Humanized mouse models : Generate Tg(UGT1A128) Ugt1<sup>-/-</sup>* mice to study UGT1A1-dependent clearance. Compare SN-38 (a UGT1A1 substrate) clearance between wild-type and transgenic models .
- Transporter inhibition assays : Use rifampicin (OATP inhibitor) or probenecid (MRP2 inhibitor) in perfused intestinal/liver models to assess transporter-mediated biliary excretion .
- Interspecies scaling : Apply allometric scaling with correction factors for UGT2B7 activity (higher in dogs) and enterohepatic recycling rates .
Q. What experimental strategies validate the functional role of UGT isoforms in EZ-HG biosynthesis?
Methodological Answer:
- Knockout/knockdown models : Use CRISPR-Cas9 to silence UGT1A1 or UGT2B7 in HepG2 cells. Measure EZ-HG formation via LC-MS/MS .
- Chemical inhibition : Incubate HLMs with UGT isoform-specific inhibitors (e.g., 10 µM imatinib for UGT1A1). Compare residual EZ-HG production .
- Enzyme kinetics : Calculate Vmax/Km ratios for recombinant UGT isoforms. UGT1A1 shows higher catalytic efficiency (~2-fold vs. UGT2B15) .
Q. How can researchers address discrepancies in reported plasma concentrations of EZ-HG versus ezetimibe?
Methodological Answer: EZ-HG constitutes 80–90% of total plasma drug content due to rapid glucuronidation in enterocytes/hepatocytes . Resolve variability via:
- Sampling time optimization : Collect plasma at tmax for EZ-HG (~5 hr post-dose) vs. ezetimibe (~1 hr) .
- Protein binding correction : Adjust for high plasma protein binding (>90%) using equilibrium dialysis or ultrafiltration .
- Population PK modeling : Incorporate enterohepatic recycling parameters (e.g., bile flow rate, transit time) to predict interindividual variability .
Q. What methodologies confirm EZ-HG’s stability under experimental storage conditions?
Methodological Answer:
- Stability studies : Store EZ-HG in DMSO at -20°C (≤1 month) or -80°C (≤6 months). Monitor degradation via HPLC-UV (λ = 254 nm) .
- Forced degradation : Expose to pH 2–9 buffers, 40°C/75% humidity, or UV light. Quantify degradation products (e.g., ezetimibe) using validated stability-indicating methods .
- Freeze-thaw cycles : Limit to ≤3 cycles; use cryoprotectants (e.g., 5% trehalose) to prevent aggregation in aqueous solutions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
